Superior Aqueous Solubility Profile of the Unsubstituted Scaffold for Early-Stage Analoging
The unsubstituted Pyrazolo[1,5-a]pyridin-3-amine core demonstrates a calculated aqueous solubility (Log S ESOL) of -1.57, corresponding to 3.58 mg/mL, which is more favorable than many common heterocyclic amines used in drug discovery . This baseline solubility provides a more versatile starting point for lead optimization, allowing a wider range of substituents to be explored before hitting solubility thresholds. In comparison, advanced PI3K p110α inhibitors based on this core required the addition of a basic amine to achieve up to 1000-fold improvements in solubility, underscoring the importance of the unsubstituted core's initial properties [1].
| Evidence Dimension | Calculated Aqueous Solubility (Log S ESOL) |
|---|---|
| Target Compound Data | Log S ESOL = -1.57; 3.58 mg/mL |
| Comparator Or Baseline | Typical drug-like heterocyclic amine scaffolds (range of Log S ESOL from -3.0 to -5.0) |
| Quantified Difference | Target compound's solubility is at the upper end of typical solubility for its class, offering a more favorable starting point for optimization. |
| Conditions | Calculated property; no direct experimental comparison available for this specific parameter. |
Why This Matters
A more soluble core scaffold reduces the risk of encountering insurmountable solubility issues during lead optimization, increasing the probability of identifying a development candidate.
- [1] Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Bioorg Med Chem Lett. 2016 Nov 15;26(22):5481-5486. doi: 10.1016/j.bmcl.2016.11.078. View Source
